7-(N-Acetylaminomethyl)-7-deazaguanosine

Solubility Formulation In Vitro Assays

Research on purine nucleoside analogues often faces supply inconsistency for precisely modified derivatives. 7-(N-Acetylaminomethyl)-7-deazaguanosine (MW: 353.33 g/mol) resolves this with its defined N-acetylaminomethyl substitution at the 7-position of the 7-deazaguanine core, distinguishing it from natural guanosine and generic analogs. - Purity: ≥98% (HPLC), ensuring reliable mechanistic probe performance in lymphoid malignancy models. - Solubility: ≥10 mM in DMSO, enabling reproducible in vitro stock preparation. - Application: Validated as an analytical standard for HPLC/LC-MS method development and a tool for RNA modification studies.

Molecular Formula C14H19N5O6
Molecular Weight 353.33 g/mol
Cat. No. B12395055
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-(N-Acetylaminomethyl)-7-deazaguanosine
Molecular FormulaC14H19N5O6
Molecular Weight353.33 g/mol
Structural Identifiers
SMILESCC(=O)NCC1=CN(C2=C1C(=O)NC(=N2)N)C3C(C(C(O3)CO)O)O
InChIInChI=1S/C14H19N5O6/c1-5(21)16-2-6-3-19(11-8(6)12(24)18-14(15)17-11)13-10(23)9(22)7(4-20)25-13/h3,7,9-10,13,20,22-23H,2,4H2,1H3,(H,16,21)(H3,15,17,18,24)/t7-,9?,10+,13-/m1/s1
InChIKeyCTYQXNHUHPQHTJ-CXOKJZQJSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Rationale for 7-(N-Acetylaminomethyl)-7-deazaguanosine


7-(N-Acetylaminomethyl)-7-deazaguanosine is a chemically synthesized purine nucleoside analogue derived from the 7-deazaguanosine core . This compound features a 7-deazaguanine base—where the N7 nitrogen of guanine is replaced by a carbon atom—substituted at the 7-position with an N-acetylaminomethyl group . This specific substitution pattern distinguishes it structurally from natural guanosine and positions it within the broader class of modified nucleosides under investigation for their effects on nucleic acid metabolism and function .

Non-Interchangeability of 7-(N-Acetylaminomethyl)-7-deazaguanosine


Generic substitution among 7-deazaguanosine analogs is not scientifically valid due to the profound impact of minor structural variations on biological function [1]. While all share the 7-deazaguanine core, substituents at the 7-position critically dictate interactions with enzymes such as tRNA-guanine transglycosylase (TGT) and the preQ1 riboswitch [2]. For example, the natural biosynthetic intermediate 7-aminomethyl-7-deazaguanine (preQ1) is specifically recognized by TGT for incorporation into tRNA, and its affinity for the preQ1 riboswitch aptamer has been quantified [3]. 7-(N-Acetylaminomethyl)-7-deazaguanosine, with its acetylated aminomethyl group, is a chemically distinct entity whose altered steric and electronic profile—including potential differences in solubility [4]—may substantially affect its interaction with these and other biomolecular targets. Therefore, using an unsubstituted or differently substituted analog in a designed experiment would likely yield non-comparable and potentially confounding results, underscoring the need for precise compound selection based on the specific modification of interest.

Quantitative Selection Evidence for 7-(N-Acetylaminomethyl)-7-deazaguanosine


Solubility in DMSO for Biological Assays

A critical practical parameter for procurement is the compound's solubility in a standard solvent used for preparing stock solutions for biological assays. 7-(N-Acetylaminomethyl)-7-deazaguanosine has a reported solubility of at least 10 mM in DMSO [1]. This is a directly actionable piece of data for researchers planning cell culture or enzymatic experiments, enabling them to anticipate working concentrations and avoid solubility-limited studies.

Solubility Formulation In Vitro Assays

Purity Specification and Quality Control

The procurement value of a research compound is tied to its defined purity, which is essential for reproducibility. 7-(N-Acetylaminomethyl)-7-deazaguanosine is offered at a certified purity of ≥98% by at least one major commercial supplier . This specification provides a benchmark for quality that can be compared against offerings from other vendors and is a key factor in ensuring that observed biological effects are attributable to the compound itself, not impurities.

Purity Quality Control Analytical Characterization

Molecular Weight and Formula Verification

Accurate chemical identity is a non-negotiable requirement for scientific procurement. The molecular formula for 7-(N-Acetylaminomethyl)-7-deazaguanosine is consistently reported as C14H19N5O6, with a molecular weight of 353.33 g/mol . This consensus across multiple independent vendors provides a high-confidence baseline for verifying the compound's identity and calculating concentrations for experimental use.

Molecular Weight Chemical Formula Analytical Characterization

Application Scenarios for 7-(N-Acetylaminomethyl)-7-deazaguanosine


Cancer Nucleoside Metabolism Studies

This compound is best utilized as a mechanistic probe in cell-based models of lymphoid malignancies [1]. Its utility stems from the established class-level property of purine nucleoside analogs to disrupt DNA synthesis and induce apoptosis in these cells. With its defined solubility of ≥10 mM in DMSO [2], researchers can confidently prepare stock solutions for in vitro studies aiming to trace its intracellular activation, incorporation into nucleic acids, and its effects on cell cycle arrest and programmed cell death pathways.

Analytical Method Development for Modified Nucleosides

The compound serves as a well-characterized standard for analytical chemistry applications, such as high-performance liquid chromatography (HPLC) or liquid chromatography-mass spectrometry (LC-MS). Its verified purity of ≥98% and consistently reported molecular weight of 353.33 g/mol are essential parameters for method development, calibration, and quantification. It is particularly useful for developing assays to detect related 7-deazaguanosine modifications in biological matrices.

RNA Structure and Protein Interaction Studies

As a 7-deazaguanosine derivative with a specific N-acetylaminomethyl modification, this compound is an appropriate tool for studying the impact of base modifications on RNA structure and function . It can be chemically or enzymatically incorporated into RNA oligonucleotides. By comparing the biophysical properties and protein-binding profiles of this modified RNA to those containing natural guanosine or other modified bases (like preQ1), researchers can deconvolute the specific contribution of this acetylated side chain to RNA stability, folding, and recognition by RNA-binding proteins.

Viral Replication Inhibition Studies

This compound is positioned for use in antiviral research as an inhibitor of viral nucleic acid synthesis . It is particularly relevant for studies on hepatitis B and C, where it is reported to block DNA or RNA replication. Its utility in this scenario is as a tool compound to probe the mechanism of viral polymerases and to identify potential metabolic bottlenecks for viral replication, leveraging its structural similarity to natural nucleosides required for viral genome synthesis.

Technical Documentation Hub

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